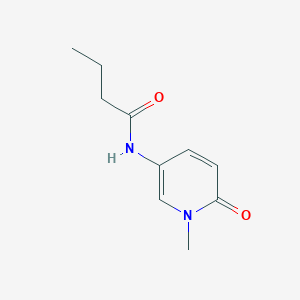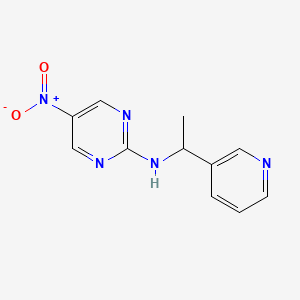![molecular formula C14H17N5O B7586822 (2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide is a chemical compound that has been studied in various scientific research fields. It is commonly known as MTRN, and it has shown potential in treating various diseases.
作用機序
The mechanism of action of MTRN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MTRN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In neuroscience, MTRN has been shown to inhibit the aggregation of beta-amyloid, which is a protein that forms plaques in the brains of Alzheimer's patients. In immunology, MTRN has been shown to modulate the activity of various immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
MTRN has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, MTRN has been shown to inhibit tumor growth and proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In neuroscience, MTRN has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In immunology, MTRN has been shown to modulate the immune response, reduce inflammation, and promote immune tolerance.
実験室実験の利点と制限
MTRN has several advantages for lab experiments, such as its high purity and stability, low toxicity, and ease of synthesis. However, there are also some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for MTRN in different research fields.
将来の方向性
There are several future directions for research on MTRN. In cancer research, future studies could focus on the development of MTRN-based therapies for different types of cancer, as well as the identification of biomarkers that could predict the response to MTRN treatment. In neuroscience, future studies could focus on the potential of MTRN to treat other neurodegenerative diseases, such as Parkinson's disease, and the mechanisms underlying its neuroprotective effects. In immunology, future studies could focus on the development of MTRN-based therapies for autoimmune diseases, such as multiple sclerosis, and the identification of the optimal dosage and administration route for MTRN in different disease models.
Conclusion:
In conclusion, MTRN is a chemical compound that has shown potential in various scientific research fields, including cancer research, neuroscience, and immunology. Its synthesis method is straightforward, and it has several advantages for lab experiments. MTRN's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Future research on MTRN could lead to the development of new therapies for different diseases and a better understanding of its mechanisms of action.
合成法
The synthesis method of MTRN involves the reaction between (2S)-pyrrolidine-2-carboxylic acid and 3-(4-methyl-1,2,4-triazol-3-yl)aniline. The reaction is carried out in the presence of a coupling agent, such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
MTRN has been studied in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, MTRN has shown potential as an anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In neuroscience, MTRN has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. In immunology, MTRN has been studied for its potential in modulating the immune response, particularly in autoimmune diseases.
特性
IUPAC Name |
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-9-16-18-13(19)10-4-2-5-11(8-10)17-14(20)12-6-3-7-15-12/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,17,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYYLCZABPXUJJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)[C@@H]3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)


![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)

